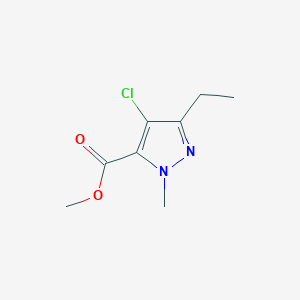
4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol, also known as 4-aminopropiophenone (4-APP), is an organic compound that is used as an intermediate in the synthesis of many drugs and other compounds. 4-APP is a colorless liquid with a boiling point of 118-119 °C. It is soluble in water and organic solvents and has a pKa of 9.3. 4-APP is a versatile compound and can be used in the synthesis of various drugs and other compounds.
Aplicaciones Científicas De Investigación
Pharmacology and Biological Activity
4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol, as part of the broader 4-anilidopiperidine class, plays a significant role in pharmacological research. One of the members of this class, Ohmefentanyl, exhibits unique activity due to its stereochemical configurations and substituents on the piperidine ring. Research on Ohmefentanyl and its stereoisomers has provided insights into opioid receptor mediated phenomena, highlighting the importance of stereochemistry in biological activity and receptor interaction. These findings are critical for developing more refined pharmacophores for opioid receptors (Brine et al., 1997).
Organic Chemistry and Synthesis
Spiropiperidines have been identified as a significant focus in drug discovery, with methodologies for their synthesis being a subject of extensive research. The synthesis strategies for 2-, 3-, and 4-spiropiperidines are crucial for exploring new areas of chemical space and have applications in the synthesis of natural products and drug discovery projects (Griggs, Tape, & Clarke, 2018).
Medicinal Chemistry
In medicinal chemistry, the exploration of compounds for their potential as antineoplastic agents is a critical area of research. A novel series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones has been investigated for their cytotoxic properties, demonstrating significant potential as drug candidates due to their tumor-selective toxicity and ability to act as modulators of multi-drug resistance (Hossain et al., 2020).
Analytical Chemistry
The development of specific and sensitive analytical methods for compounds within the 4-anilidopiperidine class is also a key research area. High-performance thin-layer chromatography (HPTLC) methods have been developed for the determination of specific compounds, such as linagliptin, in tablet dosage forms. These methods are essential for quality control and pharmacokinetic studies, underscoring the importance of analytical chemistry in the development and assessment of pharmaceuticals (Rode & Tajne, 2021).
Propiedades
IUPAC Name |
4-(aminomethyl)-1-propan-2-ylpiperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8(2)11-5-3-9(12,7-10)4-6-11/h8,12H,3-7,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMMODNJHFWQSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)(CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60616565 |
Source


|
| Record name | 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60616565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol | |
CAS RN |
132740-55-7 |
Source


|
| Record name | 4-(Aminomethyl)-1-(1-methylethyl)-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132740-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60616565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Benzyl-1,7-diazaspiro[4.4]nonane](/img/structure/B166166.png)










